molecular formula C11H10N2 B031928 5-Methyl-2,2'-bipyridine CAS No. 56100-20-0

5-Methyl-2,2'-bipyridine

Cat. No. B031928
CAS RN: 56100-20-0
M. Wt: 170.21 g/mol
InChI Key: LECLRDWVJRSFSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis from Methyl Derivative : The synthesis of 5-methyl-2,2'-bipyridine typically starts from its methyl derivative, which is a common starting material for further substitution. The synthesis involves the preparation of 2,2'-bipyridine-5-carbaldehyde, followed by Corey–Fuchs olefination and hydrolysis to yield the target compound (Polin et al., 1998).

Molecular Structure Analysis

  • Crystal and Molecular Structures : Detailed studies have been conducted on the crystal and molecular structures of nitroderivatives of 2-amino-4-methylpyridine, which provide insights into the structural aspects of related compounds like 5-methyl-2,2'-bipyridine (Bryndal et al., 2012).

Chemical Reactions and Properties

  • Functionalization and Reactivity : The compound's reactivity has been explored in the context of its functionalization, such as the synthesis of 5-ethynyl-2,2'-bipyridine from 5-methyl-2,2'-bipyridine (Polin et al., 1998).

Physical Properties Analysis

  • Physical Characteristics : Although specific details on the physical properties of 5-methyl-2,2'-bipyridine are not provided in the papers, studies on related bipyridine derivatives give insights into their general physical characteristics, including solubility, melting points, and crystalline nature.

Chemical Properties Analysis

  • Chemical Behavior and Bonding : The chemical properties of 5-methyl-2,2'-bipyridine, such as its bonding patterns and electronic structure, can be inferred from studies on related compounds like 2-amino-4-methylpyridine derivatives (Bryndal et al., 2012).

Scientific Research Applications

Ligand Synthesis and Complexation

5-Methyl-2,2'-bipyridine serves as a foundational building block in the synthesis of complex ligands tailored for specific metal cation complexation, such as lanthanide(III) ions. These ligands demonstrate potential in a variety of applications, including luminescence and magnetic resonance imaging (MRI) contrast agents. The method involves functionalizing 5′-methyl-2,2′-bipyridine to obtain derivatives, which are then used to create mono-, bis-, and tris-tridentate ligands through a series of nucleophilic substitutions and carboalkoxylation reactions (Charbonnière, Weibel, & Ziessel, 2001).

Metal-Complexing Molecular Rods

The preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines, including 5-methyl derivatives, has been optimized for the creation of metal-complexing molecular rods. These compounds are synthesized via regioselective zincation and coupling reactions, offering a toolkit for constructing supramolecular architectures and materials with designed properties (Schwab, Fleischer, & Michl, 2002).

Catalytic Activity in Polymerization

5-Methyl-2,2'-bipyridine and its dimethyl variant have been investigated for their influence on the catalytic activity of palladium(II) complexes in copolymerization processes. Their presence enhances productivity without significantly altering polymer properties. This research underscores the utility of methyl-substituted bipyridines in catalyzing polymerization reactions, which is vital for developing new materials (Soro et al., 2004).

Crystal Engineering and Mimicry

The compound has also found application in crystal engineering, where its ability to form co-crystals with specific molecules demonstrates a strategy for the design of ternary molecular solids. This approach, utilizing shape and size mimicry, opens avenues for the systematic development of crystalline materials with predetermined properties (Tothadi, Mukherjee, & Desiraju, 2011).

Multisite Ligand for Sequential Complexation

5-Methyl-2,2'-bipyridine derivatives have been employed to illustrate the concept of sequential complexation in self-assembling bimetallic and trimetallic architectures. These architectures exploit the structural versatility of bipyridine ligands to organize around a first metal, creating a cavity suitable for accommodating a second metal ion, showcasing an innovative approach in coordination chemistry (Machado, Mangrich, & Lehn, 2003).

Safety And Hazards

5-Methyl-2,2’-bipyridine is labeled with the signal word “Warning” and the hazard statement H302 . Precautionary statements include P280, P305, P351, and P338 . It is recommended to avoid contact with skin and eyes, not to breathe dust, vapors, or spray mist, and not to ingest .

Future Directions

Bipyridines and their derivatives, including 5-Methyl-2,2’-bipyridine, are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed .

properties

IUPAC Name

5-methyl-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-5-6-11(13-8-9)10-4-2-3-7-12-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECLRDWVJRSFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454199
Record name 5-Methyl-[2,2']bipyridinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2,2'-bipyridine

CAS RN

56100-20-0
Record name 5-Methyl-[2,2']bipyridinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(tributyltin)pyridine (9.20 g, 25 mmol) and 2-bromo-5-methylpyridine (4.3 g, 25 mmol) in toluene was bubbled with argon gas for 10 min. The catalyst Pd(PPh3)4 (0.29 g, 0.25 mmol, 1 mol %) was added and the mixture was refluxed under argon atmosphere for 3 days. Removal of solvent gave an oil that was purified by chromatography over silica gel eluted with CH2Cl2 and then EtOAc. The brown liquid obtained was dried overnight under high vacuum providing 4.1073 g of 5-methyl-[2,2′]bipyridinyl as a brown liquid (24.13 mmol, yield 96.5%). 1H NMR (CDCl3, 300.16 MHz) δ (ppm) 8.66 (ddd, J=4.8, 1.8 & 0.9 Hz, 1H), 8.51 (dt, J=2.9 & 0.7 Hz, 1H), 8.35 (dt, J=8.0 & 1.1 Hz, 1H), 8.28 (d, J=8.1 Hz, 1H), 7.80 (td, J=7.7 & 1.8 Hz, 1H), 7.63 (ddd, J=8.1, 1.5 & 0.7 Hz, 1H), 7.28 (ddd, J=7.5, 4.8 & 1.2 Hz, 1H) and 2.39 (s, 3H). MS (ESI) m/z: 171 (M+1)+ and (2M+23)+.
[Compound]
Name
2-(tributyltin)pyridine
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.29 g
Type
catalyst
Reaction Step Two

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